molecular formula C16H15FN2O2 B5698035 N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

Cat. No. B5698035
M. Wt: 286.30 g/mol
InChI Key: JLGZTFYVIUKWBX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Benzamides and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .


Molecular Structure Analysis

The compound contains a benzamide moiety, a fluorophenyl group, and an oxoethyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Antiviral Applications

This compound has shown promise in the field of antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the fluorophenyl group may contribute to the compound’s potential efficacy as an antiviral agent.

Anti-inflammatory Properties

Compounds with similar structures have been utilized in the development of anti-inflammatory drugs. The benzamide moiety, in particular, is known to play a significant role in binding to biological targets that mediate inflammation .

Anticancer Research

Benzamide derivatives are extensively studied for their anticancer properties. The specific configuration of N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide could be explored for its potential to inhibit cancer cell growth and proliferation .

Neuroprotective Effects

The structural complexity of this compound suggests it may have neuroprotective applications. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Herbicide Development

While not directly related to this compound, benzamide derivatives have been used in the development of herbicides. Their mode of action typically involves the inhibition of essential plant growth enzymes, which could be a potential application for this compound as well .

Material Science

In material science, such compounds can be used to synthesize novel organic frameworks with potential applications in electronics, photonics, and as sensors due to their unique electronic properties .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a precursor for developing new analytical methods for detecting various biological and chemical substances .

Pharmaceutical Development

The compound’s structure is conducive to pharmaceutical applications, where it could be modified to enhance drug delivery, stability, or specificity in targeting disease-related biomolecules .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzamides act as enzyme inhibitors, while others may interact with cell receptors .

properties

IUPAC Name

N-[2-(2-fluoroanilino)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-5-4-6-12(9-11)16(21)18-10-15(20)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGZTFYVIUKWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide

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